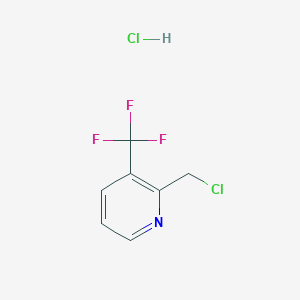

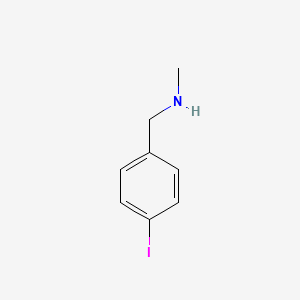

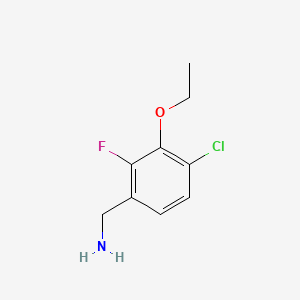

![molecular formula C15H13Cl2NO4 B1455985 Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate CAS No. 477858-65-4](/img/structure/B1455985.png)

Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate

Descripción general

Descripción

Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate (MDPA) is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in water and has a molecular weight of 354.3 g/mol. It is a widely used compound in the field of organic chemistry and is generally used as a reagent in various synthesis reactions. MDPA is also used in scientific research applications due to its unique properties, such as its high solubility in water, its low toxicity, and its ability to form stable complexes with other molecules.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Packing

Research by Kuleshova and Khrustalev (2000) on closely related compounds, including hydroxy derivatives of hydropyridine, highlights the significance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. Their study provides insights into how these hydrogen bonds influence the molecular association and crystal packing, which could be relevant to understanding the behavior of methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate in solid forms Kuleshova & Khrustalev, 2000.

Synthesis of Functionalized Compounds

Mekheimer, Mohamed, and Sadek (1997) explored the synthesis of 4H-pyrano[3,2-c]pyridines, a process that involves reactions potentially applicable to the synthesis of this compound. This research provides a foundation for the development of novel synthesis routes for related pyridinyl compounds, highlighting the versatility of these chemical structures in organic synthesis Mekheimer et al., 1997.

Antimicrobial Activity

A study conducted by Mukovoz et al. (2017) on methyl esters related to pyrrol and pyridinyl structures evaluated their antimicrobial activity, revealing potential pharmaceutical applications. Although the direct research on this compound was not conducted, the methodologies and findings from this study could inform future research on the antimicrobial properties of similar compounds Mukovoz et al., 2017.

Molecular Modification for Enhanced Properties

Ukrainets, Gorokhova, Sydorenko, and Taran (2015) investigated the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, aiming to optimize biological properties. This research into chemical modifications to enhance biological activity may offer a framework for altering this compound for specific pharmaceutical uses Ukrainets et al., 2015.

Direcciones Futuras

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, it is reasonable to assume that “Methyl 2-[1-(3,4-dichlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate”, being a compound containing an indole nucleus, could also have potential for further exploration in the field of medicinal chemistry.

Mecanismo De Acción

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is thought to exert its effects through a reduced sodium channel blockade and denaturation of external proteins .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned earlier, such as antiviral, anti-inflammatory, and anticancer activities.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

methyl 2-[1-[(3,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-22-14(20)7-10-13(19)4-5-18(15(10)21)8-9-2-3-11(16)12(17)6-9/h2-6,19H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREAIJHEEHQCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820082 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

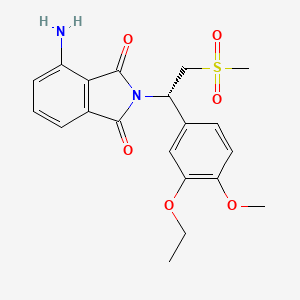

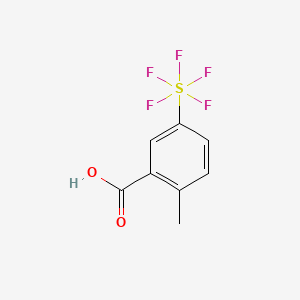

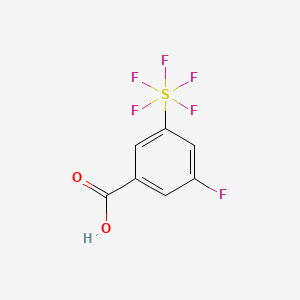

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)

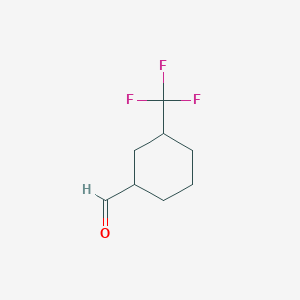

![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)